Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI)
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Overview
Description
Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI) is a chemical compound that belongs to the morpholine family. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes. This particular compound features a morpholine ring substituted with dimethyl and propenyl groups, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI) typically involves the reaction of morpholine with appropriate alkylating agents. One common method is the alkylation of morpholine with 3,3-dimethyl-1-propene under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The propenyl group can participate in substitution reactions with halogens or other electrophiles, leading to the formation of substituted morpholine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of morpholine oxides.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of halogenated morpholine derivatives.
Scientific Research Applications
Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The propenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, widely used in various applications.
3,3-Dimethylmorpholine: A derivative with similar structural features.
5-(1-Propenyl)morpholine: Another derivative with a propenyl group.
Uniqueness
Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI) is unique due to the presence of both dimethyl and propenyl substituents, which can influence its chemical reactivity and biological activity. This combination of substituents may confer distinct properties, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3,3-dimethyl-5-prop-1-enylmorpholine |
InChI |
InChI=1S/C9H17NO/c1-4-5-8-6-11-7-9(2,3)10-8/h4-5,8,10H,6-7H2,1-3H3 |
InChI Key |
YPCGTEQWLITTKT-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1COCC(N1)(C)C |
Origin of Product |
United States |
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